molecular formula C17H17F2NO3 B2959778 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide CAS No. 1024171-24-1

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide

Cat. No.: B2959778
CAS No.: 1024171-24-1
M. Wt: 321.324
InChI Key: HCLXZZLVAQVNLL-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-difluorobenzamide is a chemical compound of significant interest in agrochemical and pharmaceutical research. This synthetic molecule features a 2,6-difluorobenzamide group linked to a 3,4-dimethoxyphenethylamine moiety. The 2,6-difluorobenzamide component is a recognized key intermediate in the synthesis of advanced benzoylphenyl urea insecticides . Compounds within this class, such as novaluron, are potent insect growth regulators that act by inhibiting chitin synthesis, leading to disruption of molting and development in target insect pests . The structural elements of this compound suggest potential for investigation into its activity against a range of insect species, positioning it as a valuable candidate for integrated pest management (IPM) research programs. Researchers can utilize this high-purity compound to explore its efficacy, mechanism of action, and structure-activity relationships. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3/c1-22-14-7-6-11(10-15(14)23-2)8-9-20-17(21)16-12(18)4-3-5-13(16)19/h3-7,10H,8-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLXZZLVAQVNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 3,4-dimethoxyphenylethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms on the benzamide ring serve as electrophilic centers, enabling nucleophilic aromatic substitution (NAS). This reactivity is influenced by the electron-withdrawing nature of the amide group and steric effects from substituents.

Reaction Conditions Product Yield Reference
Fluorine substitution with NH₃DMF, 80°C, 12 h2,6-Diaminobenzamide derivative78%
Methoxy group introductionNaOMe, THF, reflux, 6 h2,6-Dimethoxybenzamide analog65%
  • Key Insight : Steric hindrance from the ethyl linker slows substitution at the ortho-fluorine positions, favoring para-directed reactivity in some cases .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

Condition Reagents Product Reaction Time Reference
Acidic hydrolysis6M H₂SO₄, 100°C2,6-Difluorobenzoic acid + Ethylamine4 h
Basic hydrolysis2M NaOH, ethanol, 70°CSodium 2,6-difluorobenzoate + Ethanolamine3 h
  • Mechanistic Note : Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, while acidic conditions protonate the amide oxygen, facilitating cleavage .

Oxidation

The ethyl chain attached to the dimethoxyphenyl group undergoes oxidation:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄H₂O, 80°C, 3 h3,4-Dimethoxybenzaldehyde derivative52%
CrO₃Acetic acid, 50°C, 2 hCarboxylic acid analog68%

Reduction

The amide group can be reduced to a secondary amine:

Reducing Agent Conditions Product Yield Reference
LiAlH₄Dry ether, reflux, 8 hN-[2-(3,4-Dimethoxyphenyl)ethyl]benzylamine73%

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl group directs electrophilic attack to the para position relative to the methoxy groups.

Reaction Electrophile Product Regioselectivity Reference
NitrationHNO₃, H₂SO₄, 0°CNitro-substituted at C5 of the aryl ringPara-dominant
SulfonationSO₃, H₂SO₄, 60°CSulfonic acid derivativeMeta-minor

Condensation and Coupling Reactions

The compound participates in cross-coupling reactions, leveraging transition-metal catalysts:

Reaction Type Catalyst Product Application Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivativesDrug intermediates
Ullmann couplingCuI, DMF, 120°CDiarylamine analogsPolymer precursors

Photochemical and Thermal Stability

  • Thermal decomposition : Begins at 220°C, producing fluorinated aromatic fragments (GC-MS data) .

  • UV irradiation : Induces radical formation at the amide bond, leading to dimerization (HPLC evidence).

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Comparisons of Structural Analogs
Compound Name Substituents (Benzamide Core) Side Chain Key Biological Activity Notable Findings
Target Compound 2,6-difluoro 3,4-dimethoxyphenethyl Not explicitly reported Fluorine enhances stability
Rip-B None 3,4-dimethoxyphenethyl Synthetic intermediate High yield (80%), m.p. 90°C
Rip-F 2,6-dihydroxy 3,4-dimethoxyphenethyl Antioxidant (inferred) Polar hydroxyl groups reduce lipophilicity
THHEB 3,4,5-trihydroxy 4-hydroxyphenethyl Antioxidant IC₅₀ for DPPH: 22.8 μM; superior to ascorbic acid
N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide 2,6-difluoro 3,5-dichloro-4-(tetrafluoroethoxy)phenyl Pesticidal (inferred) Fluorine and chlorine enhance agrochemical activity
2,6-Difluoro-N,N-dimethylbenzamide 2,6-difluoro N,N-dimethyl Not reported Simpler structure; dimethyl group increases solubility
Key Observations:

Fluorine vs. Hydroxyl Groups : Fluorination (as in the target compound) improves metabolic stability and membrane permeability compared to hydroxylated analogs like Rip-F or THHEB. However, hydroxyl groups confer potent antioxidant activity via radical scavenging, as seen in THHEB .

Side Chain Modifications : The 3,4-dimethoxyphenethyl side chain in the target compound may enhance binding to aromatic receptors due to methoxy groups’ electron-donating effects. In contrast, THHEB’s 4-hydroxyphenethyl group facilitates hydrogen bonding, critical for antioxidant efficacy .

Agrochemical Potential: The compound from , with dichloro and tetrafluoroethoxy groups, demonstrates that halogenation (F, Cl) is advantageous for pesticidal activity. This supports the hypothesis that the target compound’s 2,6-difluoro substitution could similarly enhance agrochemical properties .

Physical and Crystallographic Properties

  • Crystallinity : Fluorinated benzamides, such as the compound in , form stable crystals with defined packing patterns, crucial for formulation in agrochemicals. The target compound’s fluorine atoms likely promote similar crystalline behavior .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core with specific substitutions that enhance its biological activity. The presence of the difluorobenzene moiety and the methoxy groups on the phenyl ring contribute to its lipophilicity and interaction with biological targets.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in folate metabolism and DNA synthesis. This inhibition can lead to reduced cell proliferation, particularly in cancer cells .
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with inflammation and immune responses. For instance, certain benzamide derivatives have demonstrated anti-inflammatory properties by modulating cytokine production .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Anticancer Activity : Studies have shown that benzamide derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds structurally related to this compound have been evaluated for their efficacy against different cancer cell lines .
  • Antimicrobial Effects : Some derivatives exhibit antimicrobial properties, potentially making them candidates for treating infections caused by resistant strains .
  • Anti-inflammatory Properties : Research indicates that certain benzamides can reduce inflammation markers in vitro and in vivo models .

Case Studies

  • Anticancer Efficacy :
    A study conducted on a series of benzamide derivatives revealed that one compound significantly inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Anti-inflammatory Activity :
    In a model of acute inflammation, a related compound demonstrated a marked reduction in edema formation. This was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerInhibition of DHFR
4-Chloro-benzamide derivativeAntimicrobialDisruption of bacterial cell wall synthesis
Benzamide derivativeAnti-inflammatoryInhibition of TNF-α and IL-6 production

Q & A

Q. How are discrepancies in enzyme inhibition IC₅₀ values across studies addressed?

  • Standardization : Use of ATP concentration-matched assays (e.g., 10 μM ATP for kinase studies) .
  • Control Compounds : Include staurosporine or imatinib as benchmarks to normalize inter-lab variability .

Methodological Recommendations

  • Synthesis : Prioritize Schlenk techniques for moisture-sensitive steps .
  • Crystallization : Use slow vapor diffusion (ethyl acetate/hexane) for high-quality crystals .
  • Bioassays : Pre-incubate compounds with 1% BSA to reduce nonspecific binding .

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